molecular formula C16H18N4O2S2 B2726746 1,3,5-trimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 1705067-21-5

1,3,5-trimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2726746
CAS No.: 1705067-21-5
M. Wt: 362.47
InChI Key: XOJPNMPDVYLFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide (CAS 1705067-21-5) is a synthetic small molecule with a molecular formula of C 16 H 18 N 4 O 2 S 2 and a molecular weight of 362.5 g/mol . This compound belongs to the pharmaceutically active class of pyrazole-4-sulfonamide derivatives, which are recognized as prominent structural motifs and serve as key pharmacophores in medicinal chemistry research . These derivatives are extensively investigated for their diverse biological activities, which include potential antiproliferative, anti-inflammatory, and enzyme-inhibitory properties . In a research context, this specific compound is characterized as a derivative of the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold . The core pyrazole-sulfonamide structure is of significant interest in drug discovery, particularly in the development of inhibitors for intracellular targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising approach for managing inflammatory responses . Furthermore, related pyrazole-4-sulfonamide derivatives have been designed and synthesized for in vitro evaluation of their antiproliferative activity, demonstrating the research value of this chemical class in oncology . Researchers utilize this compound as a valuable chemical tool to explore structure-activity relationships (SAR) and to investigate novel mechanisms of action in various biochemical and cellular assays. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-11-16(12(2)20(3)19-11)24(21,22)18-8-13-6-15(9-17-7-13)14-4-5-23-10-14/h4-7,9-10,18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPNMPDVYLFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3,5-trimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide involves multiple steps, typically starting with the formation of the pyrazole ring. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the sulfonamide group. Industrial production methods may involve optimizing these reactions to increase yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

Antifungal Applications

Research has indicated that compounds similar to 1,3,5-trimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide exhibit significant antifungal activity. In a study evaluating pyridine-based sulfonamides, several derivatives showed greater efficacy against Candida albicans and Rhodotorula mucilaginosa than traditional antifungals like fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . The mechanism of action appears to involve interference with fungal cell wall synthesis and function.

Antibacterial Activity

The compound also demonstrates promising antibacterial properties. A comparative study assessed the efficacy of various sulfonamide derivatives against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values significantly lower than those of established antibiotics, suggesting a potential for development into new antibacterial agents.

Cancer Research

In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. A notable case study reported that certain sulfonamide derivatives led to a marked reduction in cell viability at concentrations above 10 µM, indicating their potential as chemotherapeutic agents. The ability to selectively target cancer cells while sparing normal cells is a critical area of ongoing research.

Case Study 1: Antifungal Efficacy

A series of novel pyridine-3-sulfonamide derivatives were synthesized and tested against fungal strains isolated from patients with mycosis. The study highlighted that specific modifications to the chemical structure enhanced antifungal activity, providing insights into structure-activity relationships (SAR) which can guide future drug design efforts .

Case Study 2: Antibacterial Properties

In a recent investigation focusing on the antibacterial efficacy of thiophene-containing compounds, several derivatives were shown to possess significant activity against resistant bacterial strains. The study emphasized the importance of functional groups in enhancing the bioactivity of these compounds.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological

Biological Activity

1,3,5-trimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide (CAS Number: 1705067-21-5) is a complex organic compound that integrates multiple heterocyclic structures, specifically pyrazole, pyridine, and thiophene. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₂S₂
Molecular Weight362.5 g/mol
StructureChemical Structure

Pharmacological Activities

The biological activities of this compound have been explored in various studies:

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives were evaluated for their ability to reduce inflammation in animal models, demonstrating up to 85% inhibition of TNF-α at specific concentrations .

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains. Studies have reported that modifications to the pyrazole scaffold enhance its antibacterial properties. For example, compounds derived from pyrazole were tested against E. coli and S. aureus, showing significant inhibition comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been well-documented. The mechanism typically involves the induction of apoptosis in cancer cells through the inhibition of specific pathways related to cell proliferation. In vitro studies have indicated that certain pyrazole compounds can significantly reduce cell viability in various cancer cell lines .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.
  • Cytokine Modulation : It affects the production and signaling of cytokines related to inflammation.
  • Apoptotic Pathways : Induces apoptosis in cancer cells by activating caspases and other apoptotic factors.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. The most active compounds showed IC50 values comparable to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Testing : Pyrazole derivatives were screened against clinical isolates of S. aureus and E. coli, revealing that certain modifications enhanced their antibacterial efficacy significantly compared to standard treatments.
  • Anticancer Activity : In vitro assays demonstrated that specific derivatives could decrease the viability of breast cancer cells by over 70% at low micromolar concentrations, suggesting a strong potential for development as anticancer agents .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name (CAS) Core Structure Substituents Molecular Weight Key Features
Target Compound (1705067-21-5) Pyrazole-sulfonamide 1,3,5-Trimethyl; [5-(thiophen-3-yl)pyridin-3-yl]methyl 362.47 Thiophene-pyridine hybrid enhances π-π stacking; methyl groups increase hydrophobicity .
N-[1-[(3-Chlorophenoxy)Methyl]-1H-Pyrazol-4-yl]-1-Ethyl-1H-Pyrazole-4-Sulfonamide (1005629-66-2) Pyrazole-sulfonamide 3-Chlorophenoxy; ethyl ~360 (estimated) Chlorophenoxy group introduces electron-withdrawing effects; ethyl substituent may reduce steric hindrance .
N-[1-Ethyl-3-(2-Methylpropylcarbamoyl)Pyrazol-4-yl]-1-Methylsulfonylpiperidine-4-Carboxamide (1005631-27-5) Pyrazole-piperidine hybrid Ethyl; carbamoyl; methylsulfonyl-piperidine ~420 (estimated) Piperidine ring improves solubility; carbamoyl group enables hydrogen bonding .

Key Observations :

Solubility : The absence of polar groups (e.g., piperidine in 1005631-27-5) in the target compound suggests lower aqueous solubility, which may limit bioavailability without formulation aids.

Bioactivity: Pyrazole-sulfonamides with chlorophenoxy groups (e.g., 1005629-66-2) are often associated with antimicrobial activity, whereas thiophene-containing derivatives may exhibit kinase inhibition due to structural mimicry of ATP-binding domains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-trimethyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include sulfonamide coupling using activated sulfonyl chlorides and alkylation of the pyridinyl-thiophene moiety. Solvent selection (e.g., ethanol or DMF) and controlled temperatures (reflux at 80–100°C) are critical for yield optimization. Standardization requires monitoring via TLC or HPLC to ensure intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves methyl, pyridinyl, and thiophene substituents, with characteristic shifts for sulfonamide protons (~10-12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for chlorine/fluorine, if present .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., sulfonamide-containing kinase inhibitors). Use:

  • Enzyme inhibition assays (e.g., fluorescence-based kinase activity assays).
  • Cellular viability tests (MTT assay) against cancer or disease-relevant cell lines .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or molecular docking be applied to understand its electronic properties and target interactions?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, charge distribution) to guide SAR studies. For example, the electron-withdrawing sulfonamide group may enhance binding to polar active sites .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases). Validate docking poses with MD simulations .

Q. What strategies can resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like buffer pH, ATP concentrations (for kinase assays), and cell passage number .
  • Orthogonal Validation : Confirm activity with alternative methods (e.g., SPR for binding affinity if fluorescence assays are inconsistent) .
  • Purity Reassessment : Contaminants (e.g., unreacted intermediates) may skew results; re-purify via column chromatography .

Q. How can researchers design experiments to optimize substituent effects on bioactivity while minimizing synthetic complexity?

  • Methodological Answer :

  • Fragment-Based Design : Replace the thiophene or pyridinyl group with bioisosteres (e.g., furan, phenyl) and test activity.
  • DoE (Design of Experiments) : Use factorial designs to evaluate substituent combinations (e.g., methyl vs. trifluoromethyl groups) and identify synergistic effects .

Q. What are the key challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

  • Methodological Answer :

  • Process Chemistry Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can researchers assess the compound’s selectivity against off-target proteins, particularly in kinase families?

  • Methodological Answer :

  • Kinome-Wide Profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases.
  • Cryo-EM/Co-crystallization : Resolve binding modes to identify selectivity-determining residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.